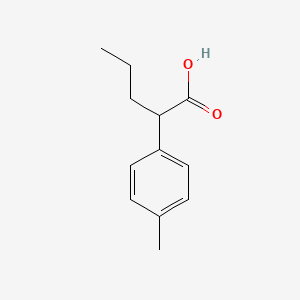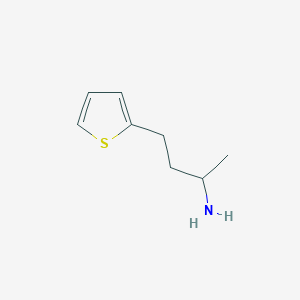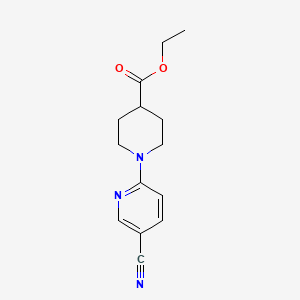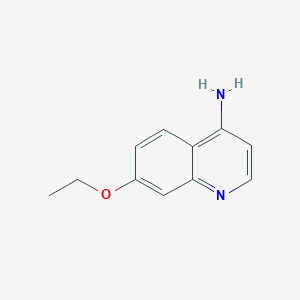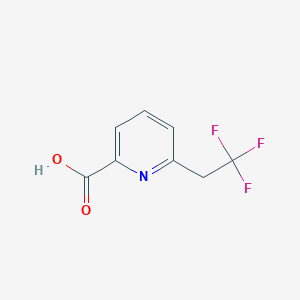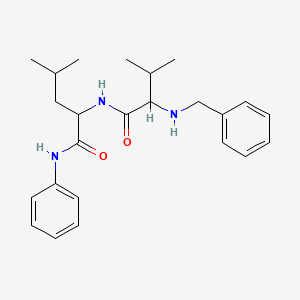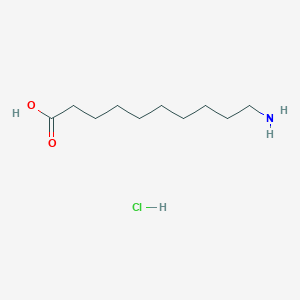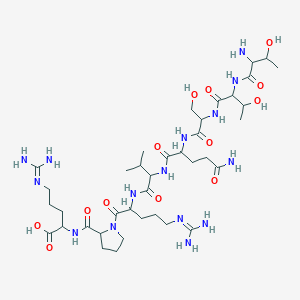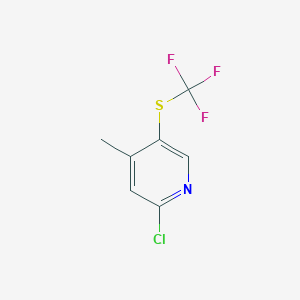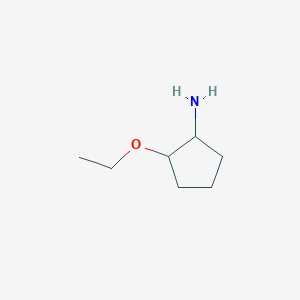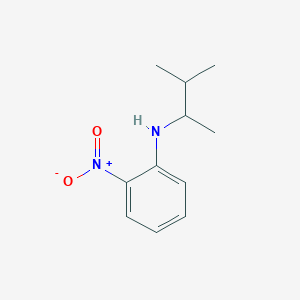
N-(3-methylbutan-2-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-メチルブタン-2-イル)-2-ニトロアニリンは、ニトロアニリン類に属する有機化合物です。アニリン環にニトロ基 (-NO2) が結合し、窒素原子に3-メチルブタン-2-イル置換基が結合しているのが特徴です。
準備方法
合成経路と反応条件
N-(3-メチルブタン-2-イル)-2-ニトロアニリンの合成は、一般的にアニリン誘導体のニトロ化とそれに続くアルキル化によって行われます。一般的な方法としては、2-ニトロアニリンのニトロ化、続いてアルキル化反応による3-メチルブタン-2-イル基の導入があります。反応条件は、多くの場合、ニトロ化に硫酸などの強酸、アルキル化工程にハロアルカンを使用することを含みます。
工業的生産方法
工業的には、N-(3-メチルブタン-2-イル)-2-ニトロアニリンの生産は、高収率と高純度を確保するために連続フロープロセスで行われる場合があります。触媒の使用と最適化された反応条件により、合成の効率を向上させることができます。工業的な方法は、多くの場合、スケーラビリティと費用対効果に焦点を当てており、大型反応器や自動システムを採用しています。
化学反応の分析
反応の種類
N-(3-メチルブタン-2-イル)-2-ニトロアニリンは、以下のものを含むさまざまな化学反応を起こします。
酸化: ニトロ基は、強い酸化条件下でさらに酸化される可能性があります。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用して、アミン基に還元できます。
置換: 芳香環は、ハロゲン化またはニトロ化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの強い酸化剤。
還元: 炭素担持パラジウムを用いた触媒的還元、または水素化ホウ素ナトリウムを用いた化学還元。
置換: ルイス酸触媒の存在下でのハロゲン(例:塩素または臭素)を用いたハロゲン化。
生成される主要な生成物
酸化: ニトロソまたはニトロ誘導体の生成。
還元: N-(3-メチルブタン-2-イル)-2-アミノベンゼンの生成。
置換: ハロゲン化ニトロアニリン誘導体の生成。
科学研究への応用
N-(3-メチルブタン-2-イル)-2-ニトロアニリンは、いくつかの科学研究に応用されています。
化学: より複雑な有機化合物の合成における中間体として使用されます。
生物学: 抗菌性や抗癌性を含む潜在的な生物活性について調査されています。
医学: 特に、特定の生物学的標的に対する分子を設計する際に、薬剤開発における潜在的な用途について研究されています。
工業: 染料、顔料、その他の工業用化学物質の製造に使用されています。
科学的研究の応用
N-(3-methylbutan-2-yl)-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
N-(3-メチルブタン-2-イル)-2-ニトロアニリンの作用機序は、特定の分子標的との相互作用を伴います。ニトロ基は、細胞成分と相互作用する反応性中間体を生成するために還元される可能性があります。これらの相互作用は、酵素の阻害または細胞プロセスの破壊につながる可能性があり、その生物活性に寄与しています。
類似化合物との比較
類似化合物
2-ニトロアニリン: 3-メチルブタン-2-イル置換基がなく、疎水性が低くなっています。
N-(3-メチルブタン-2-イル)-4-ニトロアニリン: 同様の構造ですが、ニトロ基がアニリン環の異なる位置にあります。
N-(3-メチルブタン-2-イル)-2-アミノベンゼン: N-(3-メチルブタン-2-イル)-2-ニトロアニリンの還元体。
独自性
N-(3-メチルブタン-2-イル)-2-ニトロアニリンは、ニトロ基と3-メチルブタン-2-イル置換基の特定の位置のために独自性があります。この独特の構造は、さまざまな用途に役立つ、明確な化学的および生物学的特性を付与します。
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
N-(3-methylbutan-2-yl)-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)9(3)12-10-6-4-5-7-11(10)13(14)15/h4-9,12H,1-3H3 |
InChIキー |
HBPSTNGDALJIPE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)NC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


